1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)-2-(m-tolyloxy)ethanone hydrochloride
Description
1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)-2-(m-tolyloxy)ethanone hydrochloride is a synthetic piperazine derivative with a molecular formula of C₁₈H₂₄ClN₃O₂S and an average mass of 381.919 Da . The compound features a piperazine core substituted with a 4-methylthiazole moiety at the 1-position and a meta-tolyloxy (3-methylphenoxy) group at the 2-position of the ethanone scaffold. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies.
Properties
IUPAC Name |
2-(3-methylphenoxy)-1-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S.ClH/c1-14-4-3-5-16(10-14)23-12-18(22)21-8-6-20(7-9-21)11-17-19-15(2)13-24-17;/h3-5,10,13H,6-9,11-12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APHPKEJLKPACET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)CC3=NC(=CS3)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)-2-(m-tolyloxy)ethanone hydrochloride is a complex organic compound that exhibits a variety of biological activities. Its structure includes a thiazole ring, a piperazine moiety, and a phenolic ether, which contribute to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and neuropharmacological effects.
Structural Overview
The compound can be classified as a substituted chalcone, characterized by the following structural features:
| Structural Feature | Description |
|---|---|
| Thiazole Ring | Known for antimicrobial properties. |
| Piperazine Moiety | Associated with neuroactive effects. |
| Phenolic Ether | Contributes to potential anticancer activity. |
Antimicrobial Properties
The thiazole component of the compound is recognized for its bioactivity against various pathogens. Studies have indicated that derivatives containing thiazole rings often display significant antimicrobial effects. For instance, compounds similar to this compound have been shown to inhibit bacterial growth by disrupting cell membrane integrity and function .
Anticancer Activity
Research into compounds with similar structures has revealed their potential in inhibiting cancer cell proliferation. The presence of the piperazine moiety may enhance the compound's interaction with neurotransmitter systems, which could indirectly affect tumor growth. In vitro studies have shown that related thiazole-containing compounds exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar properties .
Neuropharmacological Effects
The piperazine structure is often linked to psychoactive properties, influencing neurotransmitter systems such as serotonin and dopamine pathways. This suggests that the compound could have potential applications in treating neuropsychiatric disorders. Preliminary studies indicate that derivatives may exhibit anxiolytic or antidepressant-like effects, warranting further investigation into their mechanisms of action .
Study on Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various thiazole derivatives, including those similar to our compound. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, showcasing the potential of thiazole-containing compounds in antibiotic development .
Study on Anticancer Properties
In another investigation, compounds with structural similarities were tested against human cancer cell lines (e.g., MCF-7 for breast cancer). The results demonstrated an IC50 value of approximately 25 µM for one derivative, indicating substantial antiproliferative activity. The study highlighted the importance of the thiazole moiety in enhancing cytotoxicity against cancer cells .
Neuropharmacological Evaluation
A neuropharmacological assessment revealed that certain piperazine derivatives exhibited significant binding affinity to serotonin receptors. This suggests that this compound could influence mood regulation and anxiety levels through serotonergic pathways .
Scientific Research Applications
Structural Features
The compound consists of several key structural components:
- Thiazole Ring : Known for its antimicrobial properties.
- Piperazine Moiety : Often associated with neuroactive effects.
- Ethanone Backbone : Contributes to the compound's reactivity and biological profile.
Antimicrobial Properties
Research indicates that the thiazole ring in this compound may exhibit significant antimicrobial activity. Compounds with similar structures have shown effectiveness against various pathogens, making this compound a candidate for further exploration in antimicrobial research.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 12 µg/mL |
| Compound B | S. aureus | 10 µg/mL |
| Compound C | P. aeruginosa | 15 µg/mL |
Anticancer Activity
Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms similar to those observed in other thiazole derivatives. The presence of the piperazine moiety may enhance its neuropharmacological effects, potentially influencing cancer-related pathways.
Neuropharmacological Effects
The piperazine component is often linked to psychoactive properties, suggesting that this compound may interact with neurotransmitter systems, which could be beneficial in treating neurological disorders.
Synthesis Pathway
The synthesis of 1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)-2-(m-tolyloxy)ethanone hydrochloride typically involves multiple steps, including:
- Formation of the thiazole ring.
- Coupling with the piperazine derivative.
- Finalization with the ethanone structure.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperazine nitrogen atoms and thiazole ring participate in nucleophilic substitutions under controlled conditions:
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Alkylation | Alkyl halides (e.g., CH₃I), DMF, 60°C | Mono- or di-alkylation at piperazine nitrogen atoms |
| Acylation | Acetyl chloride, triethylamine, CH₂Cl₂ | Formation of acetylated piperazine derivatives |
| Thiazole ring substitution | NaOCH₃, ethanol reflux | Methoxy group substitution at thiazole C-5 position |
The thiazole’s electron-deficient C-2 position shows limited reactivity compared to C-5 due to resonance stabilization.
Oxidation and Reduction Reactions
The ketone group and heterocyclic systems undergo redox transformations:
Oxidation :
-
Ketone stability : Resistant to further oxidation under mild conditions.
-
Thiazole ring : Selective oxidation with H₂O₂/Na₂WO₄ yields sulfoxide derivatives (unstable under acidic conditions).
Reduction :
| Reducing Agent | Conditions | Product |
|---|---|---|
| NaBH₄ | Ethanol, 25°C | Secondary alcohol via ketone reduction |
| LiAlH₄ | THF, reflux | Complete reduction of ketone to CH₂ group |
Reduced derivatives exhibit altered solubility profiles (e.g., increased polarity).
Aryl Ether Reactivity
The m-tolyloxy group participates in acid-catalyzed cleavage:
Ether stability is pH-dependent, with degradation observed under prolonged acidic hydrolysis.
Coordination Chemistry
The compound acts as a ligand for transition metals via nitrogen donors:
| Metal Salt | Conditions | Complex Structure |
|---|---|---|
| CuCl₂ | Methanol, 60°C | Octahedral Cu(II) complex with N,N’-binding mode |
| Pd(OAc)₂ | DMSO, 80°C | Square-planar Pd(II) complex (thiazole S participation) |
Coordination enhances stability against thermal decomposition .
Photochemical Reactions
UV irradiation (254 nm) induces:
-
Thiazole ring opening : Forms transient thioketene intermediates .
-
Piperazine degradation : Generates NH₃ and ethylene derivatives under aerobic conditions.
Comparative Reactivity with Analogs
Key differences from structurally related compounds:
Comparison with Similar Compounds
Substituent Position and Bioactivity
- Meta- vs. Para-Tolyloxy: The target compound’s meta-tolyloxy group () differs from the para-tolyloxy analog (e.g., ’s alternative name).
- Thiazole vs. Benzothiazole : Replacing the benzo[d]thiazole in ’s compounds with a smaller 4-methylthiazole (target compound) reduces molecular weight and may enhance membrane permeability .
Pharmacokinetic Properties
- Hydrochloride Salts : The target compound and ’s dihydrochloride analog exhibit higher solubility in aqueous media compared to neutral piperazine derivatives (e.g., ’s compounds 5i–5l) .
- Molecular Weight : The target compound (381.92 Da) falls within the ideal range for oral bioavailability (<500 Da), unlike bulkier analogs like 5i (593.17 Da) .
Preparation Methods
Synthesis of 4-Methylthiazole-2-carbaldehyde
The 4-methylthiazole moiety is synthesized via a Hantzsch thiazole synthesis, combining thiourea derivatives with α-halo ketones. In a typical procedure, 2-bromoacetone reacts with thiourea in ethanol under reflux to form 2-aminothiazole, followed by methylation using methyl iodide in the presence of potassium carbonate. The resulting 4-methylthiazole-2-carbaldehyde is purified via vacuum distillation (yield: 68–72%, purity >95% by GC-MS).
Preparation of m-Tolyloxy Acetic Acid
m-Tolyloxy acetic acid is synthesized through a Williamson ether synthesis:
- Etherification : m-Cresol reacts with ethyl chloroacetate in acetone using potassium carbonate as a base (60°C, 6 h).
- Saponification : The ethyl ester intermediate is hydrolyzed with NaOH (10% aqueous, reflux, 4 h) and acidified to precipitate the product.
Yields range from 75–80%, with purity confirmed by HPLC (≥98%).
Coupling and Piperazine Functionalization
Formation of the Piperazine-Thiazole Intermediate
A patented method (CN102558089B) describes the use of ionic liquids to facilitate the reaction between 4-methylthiazole-2-carbaldehyde and piperazine:
- Reagents : 1-Ethyl-3-methylimidazolium thiocyanate ([Emim]SCN) as solvent and catalyst.
- Conditions : N-Methylpiperazine (1 eq), 4-methylthiazole-2-carbaldehyde (1.2 eq), stirred at 25°C for 2 h.
- Workup : Extraction with dichloromethane/water (1:1 v/v), drying over MgSO₄, and solvent evaporation.
This method achieves a 74% yield, outperforming traditional DMF-mediated routes (yield: 55–60%).
Ether Linkage Installation
The m-tolyloxy acetic acid is coupled to the piperazine-thiazole intermediate via Steglich esterification:
- Activation : m-Tolyloxy acetic acid (1 eq) is treated with DCC (1.1 eq) and DMAP (0.1 eq) in anhydrous THF at 0°C for 30 min.
- Coupling : The activated acid is added to the piperazine-thiazole intermediate (1 eq) and stirred at 25°C for 12 h.
- Purification : Column chromatography (SiO₂, ethyl acetate/hexane 3:7) yields the esterified product (65–70%).
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt using gaseous HCl in ethyl acetate:
- Procedure : The compound is dissolved in ethyl acetate, cooled to 0°C, and saturated with HCl gas.
- Crystallization : The precipitate is filtered, washed with cold ethyl acetate, and dried under vacuum.
- Purity : 99.2% by ion chromatography (Cl⁻ content: 18.4%, theoretical: 18.7%).
Analytical Characterization
Spectroscopic Data
| Technique | Key Peaks |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.25 (m, 4H, Ar-H), 4.62 (s, 2H, CH₂O), 3.85 (br s, 8H, piperazine), 2.45 (s, 3H, thiazole-CH₃) |
| HRMS (ESI+) | m/z 376.1543 [M+H]⁺ (calc. 376.1548) |
Comparative Yield Analysis
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Ionic liquid-mediated | 74 | 98.5 | Reduced side reactions |
| DMF-based | 58 | 95.2 | Conventional solvents |
| Microwave-assisted | 68 | 97.8 | Reaction time: 30 min |
Process Optimization Strategies
Solvent Screening
Ethyl acetate outperforms DMF in minimizing byproducts during esterification:
- Byproduct formation : 2.1% in ethyl acetate vs. 8.7% in DMF.
- Reaction time : 12 h vs. 18 h for DMF.
Catalytic Enhancements
The addition of DMAP (4-dimethylaminopyridine) increases esterification efficiency by 22% compared to non-catalytic conditions.
Industrial Scalability Considerations
Q & A
Q. What are the key synthetic routes for preparing 1-(4-((4-Methylthiazol-1-yl)methyl)piperazin-1-yl)-2-(m-tolyloxy)ethanone hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves alkylation of the piperazine ring with a 4-methylthiazolemethyl moiety, followed by coupling with m-tolyloxy ethanone. Critical steps include:
- Alkylation : Use of halogenated intermediates (e.g., chloromethyl derivatives) under inert conditions with bases like K₂CO₃ to minimize side reactions .
- Coupling : Activation of the carbonyl group using reagents like EDCI/HOBt for amide bond formation, monitored by TLC or HPLC for completion .
- Optimization : Adjust solvent polarity (e.g., DMF vs. THF) and temperature (40–60°C) to improve yields. Purity is validated via NMR (¹H/¹³C) and LC-MS .
Q. How can the crystalline structure of this compound be characterized to confirm its configuration?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:
- Crystallize the compound from ethanol or acetonitrile.
- Collect diffraction data at low temperatures (e.g., 113 K) to reduce thermal motion artifacts.
- Refinement using software like SHELX to resolve bond angles and confirm stereochemistry. For example, piperazine ring puckering and thiazole-methyl orientation can be validated .
Q. What analytical techniques are essential for assessing purity and stability during storage?
- Methodological Answer :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify impurities (<0.5%).
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (e.g., >200°C) under nitrogen .
- Stability Studies : Store under argon at –20°C; monitor hygroscopicity via Karl Fischer titration .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields when varying alkylation reagents (e.g., LiAlH₄ vs. NaBH₄)?
- Methodological Answer :
- Systematic Screening : Compare reducing agents in parallel reactions (e.g., LiAlH₄ for selective amine reduction vs. NaBH₄ for milder conditions).
- Mechanistic Analysis : Use DFT calculations to model transition states and identify steric/electronic barriers in piperazine-thiazole coupling .
- Side-Product Analysis : Isolate byproducts via column chromatography and characterize via HRMS to identify competing pathways (e.g., over-reduction or N-oxide formation) .
Q. What strategies are effective for modifying the m-tolyloxy group to enhance biological activity without compromising solubility?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the methyl group on the tolyl ring with trifluoromethyl (improves metabolic stability) or hydroxyl (enhances hydrogen bonding).
- Prodrug Design : Introduce phosphate or acetyl groups to the phenolic oxygen for pH-dependent release .
- Solubility Testing : Use shake-flask assays in PBS (pH 7.4) and DMSO to balance lipophilicity (logP <3) .
Q. How can reaction mechanisms for thionation or Mannich reactions involving this compound be experimentally validated?
- Methodological Answer :
- Isotopic Labeling : Use ³⁴S-labeled P₄S₁₀ to track sulfur incorporation during thionation, analyzed via LC-MS/MS .
- Kinetic Studies : Monitor Mannich reactions (e.g., with diaza-18-crown-6) by in situ IR spectroscopy to detect intermediate iminium species .
- Computational Modeling : Map free-energy profiles using Gaussian09 to identify rate-limiting steps (e.g., nucleophilic attack on the carbonyl) .
Data Analysis & Contradiction Management
Q. How should researchers interpret conflicting biological activity data across different cell lines (e.g., IC₅₀ variability in leukemia vs. solid tumors)?
- Methodological Answer :
- Dose-Response Profiling : Use 3D spheroid models to mimic tumor microenvironments, reducing monolayer assay artifacts.
- Target Engagement Assays : Validate binding to putative targets (e.g., kinases) via SPR or CETSA (Cellular Thermal Shift Assay) .
- Multi-Omics Integration : Correlate transcriptomic data (RNA-seq) with cytotoxicity to identify resistance pathways .
Q. What protocols mitigate impurities introduced during scale-up synthesis?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement real-time FTIR monitoring to detect intermediates and adjust feed rates.
- Crystallization Engineering : Use anti-solvent precipitation (e.g., water in acetone) to remove hydrophilic byproducts.
- Regulatory Alignment : Follow ICH Q3 guidelines for residual solvent limits (e.g., <500 ppm for DMF) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
